Hexadecyltrimethylammonium Perchlorate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12107. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

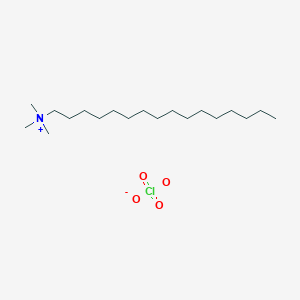

Structure

2D Structure

Eigenschaften

IUPAC Name |

hexadecyl(trimethyl)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1(3,4)5/h5-19H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNZYPBRSATHKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573589 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-37-3 | |

| Record name | 6941-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltrimethylammonium Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Purification of Hexadecyltrimethylammonium Perchlorate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Hexadecyltrimethylammonium Perchlorate (B79767) (CTAP), a cationic surfactant utilized in various research applications. The following sections detail the chemical processes involved, present quantitative data, and offer detailed experimental protocols.

Hexadecyltrimethylammonium perchlorate, also known as cetyltrimethylammonium perchlorate, is a quaternary ammonium (B1175870) salt with the chemical formula C₁₉H₄₂ClNO₄ and a molecular weight of 383.99 g/mol .[1][2] It is recognized as a biochemical reagent for life science research.[3] Due to its surfactant properties and potential applications, a reliable method for its synthesis and purification is essential for ensuring the quality and reproducibility of research outcomes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the quaternization of a tertiary amine with a long-chain alkyl halide to form a hexadecyltrimethylammonium halide. The second step is an anion exchange reaction to replace the halide anion with a perchlorate anion.

Step 1: Synthesis of Hexadecyltrimethylammonium Bromide (CTAB)

The initial step is the synthesis of the intermediate compound, Hexadecyltrimethylammonium Bromide (CTAB), through the reaction of 1-bromohexadecane (B154569) with trimethylamine (B31210). This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 1-bromohexadecane, which is bonded to the bromine atom.

Reaction Scheme:

CH₃(CH₂)₁₅Br + N(CH₃)₃ → [CH₃(CH₂)₁₅N(CH₃)₃]⁺Br⁻

Step 2: Anion Exchange Reaction

The second step involves the metathesis reaction between the synthesized Hexadecyltrimethylammonium Bromide and a perchlorate salt, typically sodium perchlorate (NaClO₄). In this reaction, the bromide and perchlorate anions are exchanged between the two salts. The reaction is driven to completion by the precipitation of the less soluble salt in the chosen solvent system.

Reaction Scheme:

[CH₃(CH₂)₁₅N(CH₃)₃]⁺Br⁻ + NaClO₄ → [CH₃(CH₂)₁₅N(CH₃)₃]⁺ClO₄⁻ + NaBr

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Protocol 1: Synthesis of Hexadecyltrimethylammonium Bromide (CTAB)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromohexadecane in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

-

Reaction: Add a stoichiometric excess of trimethylamine solution to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Initial Purification: The crude CTAB product can be washed with a non-polar solvent like diethyl ether to remove any unreacted 1-bromohexadecane.

-

Drying: Dry the resulting white solid in a vacuum oven.

Protocol 2: Synthesis of this compound (CTAP) via Anion Exchange

-

Dissolution: Dissolve the synthesized Hexadecyltrimethylammonium Bromide (CTAB) in a suitable solvent. A mixture of water and a polar organic solvent like ethanol or acetone (B3395972) is often effective.

-

Addition of Perchlorate Salt: In a separate flask, prepare a saturated solution of sodium perchlorate in the same solvent system.

-

Precipitation: Slowly add the sodium perchlorate solution to the CTAB solution with vigorous stirring. The less soluble this compound will precipitate out of the solution. The choice of solvent is crucial to ensure the precipitation of the desired product while the sodium bromide byproduct remains in solution.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining sodium bromide and other water-soluble impurities.

Protocol 3: Purification of this compound by Recrystallization

-

Solvent Selection: Choose a suitable solvent or a solvent mixture for recrystallization. The ideal solvent should dissolve the CTAP at an elevated temperature but have low solubility at room temperature or below.[4] Mixtures of polar solvents like ethanol/water or acetone/water can be effective.[5]

-

Dissolution: Dissolve the crude CTAP in a minimum amount of the hot recrystallization solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals in a vacuum desiccator or a vacuum oven at a low temperature to obtain the final product.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6941-37-3 | [1] |

| Molecular Formula | C₁₉H₄₂ClNO₄ | [1] |

| Molecular Weight | 383.99 g/mol | [1][2] |

| Appearance | White to Almost white powder/crystal | [6] |

Table 2: Purity and Characterization Data

| Parameter | Specification | Reference |

| Purity | >98.0% (by Total Nitrogen) | [6] |

| ¹H NMR | Conforms to structure | [6] |

| Solubility | Soluble in hot Methanol | [6] |

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows for this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C19H42ClNO4 | CID 15520692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ammonium perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound 6941-37-3 | TCI AMERICA [tcichemicals.com]

- 6. N-HEXADECYLTRIMETHYLAMMONIUM PERCHLORATE(6941-37-3) 1H NMR spectrum [chemicalbook.com]

Spectroscopic characterization of Hexadecyltrimethylammonium Perchlorate using NMR and FT-IR

Spectroscopic Characterization of Hexadecyltrimethylammonium Perchlorate (B79767): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Hexadecyltrimethylammonium Perchlorate (HDTMA-ClO₄) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. It offers detailed experimental protocols, summarized spectral data, and a visual representation of the characterization workflow, serving as a comprehensive resource for the scientific community.

Introduction

This compound, also known as cetyltrimethylammonium perchlorate, is a quaternary ammonium (B1175870) salt. It consists of a long-chain cationic surfactant, hexadecyltrimethylammonium ([C₁₆H₃₃N(CH₃)₃]⁺), and a perchlorate anion (ClO₄⁻). The unique properties of this compound make it relevant in various chemical and pharmaceutical applications. Accurate structural elucidation and characterization are paramount for its use in research and development. This document details the characterization of its molecular structure through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Critical Safety Note: Amine perchlorate salts are powerful oxidizers and can be energetic materials. They can form reactive and potentially explosive mixtures with organic compounds, reducing agents, and combustible materials.[1] All handling should be performed in a designated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For HDTMA-ClO₄, ¹H and ¹³C NMR provide definitive information about the structure of the hexadecyltrimethylammonium cation. The perchlorate anion does not possess NMR-active nuclei under standard experimental conditions.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the hexadecyltrimethylammonium cation is characterized by distinct signals corresponding to the terminal methyl group, the long methylene (B1212753) chain, the α-methylene group adjacent to the nitrogen, and the N-methyl groups of the headgroup.

Table 1: Summary of ¹H NMR Spectral Data for the Hexadecyltrimethylammonium Cation

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Terminal -CH₃ | ~0.88 | Triplet (t) | 3H |

| Bulk -(CH₂)₁₃- | ~1.25 | Broad Multiplet (m) | 26H |

| β-CH₂- | ~1.70 | Multiplet (m) | 2H |

| α-N-CH₂- | ~3.20 | Multiplet (m) | 2H |

| N⁺-(CH₃)₃ | ~3.10 | Singlet (s) | 9H |

Note: Chemical shifts are referenced to a standard solvent signal and can vary slightly based on solvent and concentration. Data is analogous to that of Cetyltrimethylammonium Bromide (CTAB)[2][3].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, resolving each carbon atom in the hexadecyl chain and the headgroup.

Table 2: Summary of ¹³C NMR Spectral Data for the Hexadecyltrimethylammonium Cation

| Assignment | Chemical Shift (δ) ppm |

|---|---|

| Terminal -CH₃ | ~14.0 |

| Bulk -(CH₂)ₙ- | ~22.0 - 32.0 |

| α-N-CH₂- | ~67.0 |

| N⁺-(CH₃)₃ | ~53.0 |

Note: The bulk methylene carbons show a series of closely spaced signals. Data is analogous to that of other cetyltrimethylammonium salts[4][5].

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)). Ensure the sample is fully dissolved.

-

Instrumentation: Record spectra on a 300 MHz or 400 MHz Bruker Avance spectrometer or equivalent.[6]

-

¹H NMR Acquisition:

-

Acquire spectra at ambient temperature.

-

Use a standard pulse program with a 90° pulse angle.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Typically, 16-64 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire spectra using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of HDTMA-ClO₄ displays characteristic bands for both the hexadecyltrimethylammonium cation and the perchlorate anion.

Table 3: Summary of FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~2917 - 2925 | C-H Asymmetric Stretching (CH₂) | Cation[7] |

| ~2850 - 2855 | C-H Symmetric Stretching (CH₂) | Cation[7] |

| ~1470 - 1485 | C-H Bending (Scissoring) / N⁺(CH₃)₃ Deformation | Cation[7][8] |

| ~1060 - 1130 | Cl-O Asymmetric Stretching (ν₃) | Anion (ClO₄⁻)[9][10][11] |

| ~930 | Cl-O Symmetric Stretching (ν₁) (IR-active due to symmetry perturbation) | Anion (ClO₄⁻)[9][12] |

| ~620 - 630 | O-Cl-O Asymmetric Bending (ν₄) | Anion (ClO₄⁻)[9][11] |

Note: The perchlorate ion (ClO₄⁻) has tetrahedral symmetry. The asymmetric stretching (ν₃) and bending (ν₄) modes are typically strong and broad in the IR spectrum[9].

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid HDTMA-ClO₄ sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal (e.g., diamond or ZnSe) of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Bruker Tensor 27 FT-IR spectrometer or equivalent.[5]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process, from sample handling to final data analysis for both NMR and FT-IR techniques.

Caption: Workflow for the spectroscopic characterization of HDTMA-ClO₄.

References

- 1. benchchem.com [benchchem.com]

- 2. Solubilization of organics I: 1 H NMR chemical shift perturbations, diffusometry, and NOESY indicate biphenyls internalize in micelles formed by cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H and 13C NMR Studies of Mixed Counterion, Cetyltrimethylammonium Bromide/Cetyltrimethylammonium Dichlorobenzoate, Surfactant Solutions: The Intercalation of Aromatic Counterions | Semantic Scholar [semanticscholar.org]

- 5. Hexadecyltrimethylammonium Bromide | C19H42N.Br | CID 5974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. An FTIR investigation of hexadecyltrimethylammonium intercalation into rectorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Thermal Stability and Decomposition of Hexadecyltrimethylammonium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Hexadecyltrimethylammonium Perchlorate (CTAP), a long-chain quaternary ammonium (B1175870) salt. The information presented herein is critical for the safe handling, storage, and application of this compound, particularly in contexts where it may be subjected to elevated temperatures. This document summarizes key thermal analysis data, details relevant experimental protocols, and visualizes the logical workflow and a proposed decomposition pathway.

Thermal Decomposition Analysis

Thermal analysis of this compound reveals its behavior under controlled heating. The primary techniques employed for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data Summary

The thermal decomposition of this compound is characterized by a distinct temperature range of instability. The compound is thermally stable up to approximately 300°C, after which it undergoes rapid decomposition. This decomposition is largely complete by 500°C.

| Thermal Parameter | Value | Analytical Technique | Atmosphere |

| Onset of Decomposition | ~300 °C | TGA/DTA | Air or Argon |

| End of Decomposition | 450-500 °C | TGA/DTA | Air or Argon |

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following protocols for TGA and DSC are based on established practices for energetic materials and specific literature findings for cetyltrimethylammonium perchlorate.

Thermogravimetric Analysis (TGA) Protocol

This protocol is adapted from the methodology described for the thermal analysis of cetyltrimethylammonium perchlorate.

Objective: To determine the thermal stability and decomposition temperature range of this compound by monitoring its mass change as a function of temperature.

Instrumentation: A thermogravimetric analyzer such as a SETSYS TG-DTA 16 (SETARAM) or equivalent.

Procedure:

-

Sample Preparation: Accurately weigh a 5-6 mg sample of this compound into an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Select the desired atmosphere (e.g., dry air or inert argon) and set the flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 20°C.

-

Heat the sample from 20°C to 1000°C at a constant heating rate of 5°C per minute.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve, typically defined as the temperature at which a significant mass loss begins.

-

Identify the temperature range over which the major decomposition events occur and the temperature at which the decomposition is complete.

-

Differential Scanning Calorimetry (DSC) Protocol

This is a general protocol for the DSC analysis of energetic materials, which can be adapted for this compound.

Objective: To determine the thermal transitions, such as melting and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC8000, TA Instruments Q20) equipped with a suitable cooling system.

Procedure:

-

Sample Preparation:

-

Accurately weigh a small sample (1-2 mg) of this compound into a hermetically sealed aluminum or gold-plated copper pan. A smaller sample size is crucial for safety with energetic materials to minimize the risk of a rapid exothermic event.

-

Prepare an empty, hermetically sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a low starting temperature (e.g., 25°C).

-

Heat the sample at a controlled linear rate, typically 10°C per minute, to a final temperature that encompasses all expected thermal events (e.g., 500°C).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Visualizations

The following diagrams illustrate the logical workflow for thermal analysis and a proposed decomposition pathway for this compound.

An In-depth Technical Guide to the Determination of Critical Micelle Concentration of Hexadecyltrimethylammonium Perchlorate in Aqueous Solutions

This technical guide provides a comprehensive overview of the methodologies employed to determine the Critical Micelle Concentration (CMC) of Hexadecyltrimethylammonium Perchlorate (B79767) (CTAP) in aqueous solutions. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the characterization of surfactants. This guide details the experimental protocols for the most common determination techniques and presents available quantitative data.

Introduction to Critical Micelle Concentration

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration above which surfactant molecules self-assemble to form micelles in a solution.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, these monomers begin to aggregate. Beyond the CMC, any additional surfactant molecules will preferentially form micelles.[1] The formation of micelles leads to distinct changes in the physicochemical properties of the solution, such as surface tension, conductivity, and osmotic pressure. The determination of the CMC is crucial for various applications, including drug delivery, detergency, and emulsion stabilization, as it dictates the concentration at which the surfactant is most effective.

Hexadecyltrimethylammonium Perchlorate (CTAP) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its amphiphilic nature, consisting of a long hydrophobic hexadecyl chain and a hydrophilic trimethylammonium head group with a perchlorate counter-ion, drives its surface activity and micellization in aqueous media.

Experimental Methodologies for CMC Determination

The CMC of ionic surfactants like CTAP can be determined by various methods that monitor a physical property of the solution as a function of surfactant concentration. The most common and reliable methods are surface tension and conductivity measurements.

The surface tension method is a primary technique for determining the CMC of both ionic and non-ionic surfactants. It is based on the principle that surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the interface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant minimum value, as any further addition of surfactant results in the formation of micelles in the bulk solution rather than further populating the interface.

Experimental Protocol:

-

Preparation of Stock Solution: A concentrated stock solution of CTAP is prepared in deionized water. The concentration should be well above the expected CMC.

-

Preparation of Dilutions: A series of dilutions are prepared from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

-

Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). The temperature of the solution should be strictly controlled throughout the measurements.

-

Data Analysis: The surface tension values are plotted against the logarithm of the CTAP concentration. The resulting graph will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

The conductivity method is a highly sensitive technique for determining the CMC of ionic surfactants. It relies on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, CTAP, being an electrolyte, dissociates into hexadecyltrimethylammonium cations and perchlorate anions, and the specific conductivity increases linearly with concentration. Above the CMC, the newly formed micelles have a lower mobility than the free monomers, and they also bind a fraction of the counter-ions. This leads to a decrease in the slope of the specific conductivity versus concentration plot.

Experimental Protocol:

-

Preparation of Stock Solution: A concentrated stock solution of CTAP is prepared using deionized water with low conductivity.

-

Instrument Calibration: The conductivity meter and cell are calibrated using a standard solution of known conductivity (e.g., KCl solution).

-

Conductivity Measurement: The conductivity of a known volume of deionized water is measured. Aliquots of the concentrated CTAP stock solution are then incrementally added to the water, and the conductivity is recorded after each addition, ensuring temperature equilibrium.

-

Data Analysis: The specific conductivity is plotted against the molar concentration of CTAP. The plot will exhibit two linear regions with a distinct break point. The concentration at this break point is the CMC.

Quantitative Data for the CMC of this compound

Specific experimental data for the CMC of this compound is limited in publicly available literature. However, the following value has been reported.

| Temperature (°C) | CMC (mol/L) | Method | Reference |

| 25 | 1.3 x 10-3 | Not Specified | NIST |

Note: The specific experimental method for this determination was not detailed in the reference.

Factors Influencing the CMC of this compound

The CMC of CTAP in aqueous solutions can be influenced by several factors, including temperature and the presence of additives.

For ionic surfactants, the effect of temperature on the CMC is complex. Typically, the CMC value decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature. This behavior is attributed to two opposing effects: the increase in temperature decreases the hydration of the hydrophilic head group, which favors micellization (lowering the CMC), but it also disrupts the structured water molecules around the hydrophobic tail, which disfavors micellization (increasing the CMC).

Due to the lack of specific data for CTAP, the following table presents illustrative data for the closely related surfactant, Hexadecyltrimethylammonium Bromide (CTAB), to demonstrate the typical effect of temperature.

Illustrative Data: Effect of Temperature on the CMC of CTAB in Aqueous Solution

| Temperature (°C) | CMC of CTAB (mmol/L) |

| 25 | 0.92 |

| 30 | 0.98 |

| 35 | 1.05 |

| 40 | 1.12 |

| 45 | 1.20 |

Disclaimer: This data is for Hexadecyltrimethylammonium Bromide (CTAB) and is provided for illustrative purposes only, as specific temperature-dependent CMC data for CTAP was not found in the available literature.

The presence of electrolytes or organic additives in the aqueous solution can significantly alter the CMC of CTAP.

-

Electrolytes: The addition of an electrolyte, especially one with a common ion, typically reduces the CMC of an ionic surfactant. The added ions reduce the electrostatic repulsion between the charged head groups of the surfactant monomers, thereby facilitating micelle formation at a lower concentration.

-

Organic Additives: The effect of organic additives depends on their nature. Short-chain alcohols can increase the CMC by modifying the solvent properties. In contrast, long-chain alcohols can co-micellize with the surfactant, leading to a decrease in the CMC.

Due to the lack of specific data for CTAP with additives, the following table provides an illustrative example of the effect of an electrolyte (NaCl) on the CMC of Hexadecyltrimethylammonium Bromide (CTAB).

Illustrative Data: Effect of NaCl on the CMC of CTAB at 25°C

| NaCl Concentration (mol/L) | CMC of CTAB (mmol/L) |

| 0.00 | 0.92 |

| 0.01 | 0.23 |

| 0.05 | 0.10 |

| 0.10 | 0.06 |

Disclaimer: This data is for Hexadecyltrimethylammonium Bromide (CTAB) and is provided for illustrative purposes only, as specific data on the effect of additives on the CMC of CTAP was not found in the available literature.

Conclusion

The determination of the Critical Micelle Concentration is a critical step in the characterization of this compound for its various applications. The surface tension and conductivity methods are robust and widely accepted techniques for obtaining reliable CMC values. While specific quantitative data for CTAP is scarce, the general principles of surfactant micellization and the influence of external factors like temperature and additives, as illustrated by the closely related CTAB, provide a strong framework for its study. Further experimental work is encouraged to populate the data for CTAP under various conditions to better understand its behavior in aqueous solutions.

References

Physicochemical properties of Hexadecyltrimethylammonium Perchlorate as a quaternary ammonium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Hexadecyltrimethylammonium Perchlorate (CTAP), a quaternary ammonium (B1175870) salt. This document details its fundamental characteristics, thermodynamic behavior during micellization, and the experimental protocols used for their determination.

Core Physicochemical Properties

This compound, also known as Cetyltrimethylammonium perchlorate, is a cationic surfactant.[1][2] As an amphiphilic molecule, it possesses a hydrophilic quaternary ammonium head group and a long hydrophobic hexadecyl tail. This structure dictates its behavior in solution, particularly its ability to self-assemble into micelles above a certain concentration.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6941-37-3 | [1][2][3][4] |

| Molecular Formula | C₁₉H₄₂ClNO₄ | [3][4][5][6] |

| Molecular Weight | 383.99 g/mol | [4][6] |

| Appearance | White to almost white crystalline powder | [2] |

| Solubility | Soluble in hot methanol | [5] |

| Storage | Room temperature, recommended in a cool, dark place (<15°C) | [2] |

Micellization and Thermodynamics

The formation of micelles is a spontaneous and cooperative process that occurs when the concentration of a surfactant in a solution reaches a specific threshold known as the Critical Micelle Concentration (CMC).[7][8][9] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, with their hydrophobic tails sequestered from the aqueous environment in the core and the hydrophilic heads forming the outer corona.[10][11] This process is primarily driven by the hydrophobic effect, which leads to an increase in the entropy of the overall system.[8]

The thermodynamic feasibility of micellization is described by the standard Gibbs free energy of micellization (ΔG°m), which is related to the enthalpy (ΔH°m) and entropy (ΔS°m) of the process.

Table 2: Thermodynamic Parameters of Micellization

| Parameter | Description |

| ΔG°m (Gibbs Free Energy) | Indicates the spontaneity of the micellization process. A negative value signifies a spontaneous aggregation. |

| ΔH°m (Enthalpy) | Represents the heat change associated with micelle formation. It can be endothermic or exothermic depending on the surfactant and conditions. |

| ΔS°m (Entropy) | Reflects the change in randomness of the system. A positive value, often the driving force, results from the release of ordered water molecules from around the hydrophobic tails. |

Experimental Protocols

The determination of the CMC and the thermodynamic parameters of micellization involves several established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the CMC.

Principle: This method is suitable for ionic surfactants like CTAP. The specific conductivity of the solution is measured as a function of the surfactant concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, additional surfactant molecules form micelles. Micelles are larger and less mobile than individual ions, and they bind some counter-ions, leading to a slower rate of increase in conductivity. The CMC is determined from the intersection point of the two linear portions of the specific conductivity versus concentration plot.[7][12]

Methodology:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Use a calibrated digital conductometer to measure the specific conductance of each solution at a constant temperature.[12]

-

Plot the specific conductance (κ) against the molar concentration of the surfactant.

-

The plot will show two linear regions with different slopes.

-

Extrapolate these linear portions until they intersect. The concentration at the intersection point is the CMC.

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases significantly. Once the CMC is reached, the interface is fully saturated, and any additional surfactant molecules form micelles in the bulk solution rather than further contributing to the interface. Consequently, the surface tension remains relatively constant above the CMC.[9] Common methods include the Du Noüy ring, Wilhelmy plate, and pendant drop techniques.[13]

Methodology (Wilhelmy Plate Method):

-

Prepare a series of CTAP solutions of known concentrations in a suitable vessel.

-

A platinum Wilhelmy plate is suspended from a sensitive balance (tensiometer) and brought into contact with the liquid surface.

-

The force required to pull the plate from the surface is measured, which is directly proportional to the surface tension.

-

Plot surface tension (γ) as a function of the logarithm of the surfactant concentration.

-

The concentration at which the plot shows a sharp break and begins to plateau is identified as the CMC.

Determination of Thermodynamic Parameters

Principle: The thermodynamic parameters of micellization can be calculated by studying the effect of temperature on the CMC. By determining the CMC at various temperatures, the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization can be derived using thermodynamic equations.

Methodology:

-

Determine the CMC of CTAP using a chosen method (e.g., conductometry) at several different temperatures, ensuring the temperature is precisely controlled for each measurement series.[7]

-

The standard Gibbs free energy of micellization (ΔG°m) can be calculated from the CMC at each temperature using the equation for ionic surfactants: ΔG°m = (2 - β)RT ln(XCMC) where R is the gas constant, T is the absolute temperature, XCMC is the CMC in mole fraction units, and β is the degree of counter-ion binding (obtained from the ratio of the slopes of the conductivity plot).

-

The standard enthalpy of micellization (ΔH°m) can be determined from the Gibbs-Helmholtz equation: ΔH°m = -RT² (2 - β) [d(ln XCMC)/dT] This is obtained from the slope of a plot of ln(XCMC) versus T.

-

The standard entropy of micellization (ΔS°m) can then be calculated using the relationship: ΔS°m = (ΔH°m - ΔG°m) / T

Principle: ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, including micelle formation.[10] It allows for the simultaneous determination of the CMC and the enthalpy of micellization (ΔH°m) in a single experiment. A concentrated surfactant solution is titrated into a sample cell containing pure solvent. The heat released or absorbed upon each injection is measured. Initially, the heat change corresponds to the dilution of monomers. As the concentration in the cell approaches the CMC, the heat change reflects both dilution and micelle formation. Once the concentration exceeds the CMC, the heat change corresponds to the transfer of monomers into micelles.

Methodology:

-

A solution of CTAP at a concentration well above its expected CMC is loaded into the injection syringe.

-

The sample cell is filled with the solvent (e.g., deionized water).

-

Small aliquots of the CTAP solution are injected into the cell at regular intervals while the system is maintained at a constant temperature.

-

The heat change per injection is measured and plotted against the total surfactant concentration in the cell.

-

The resulting titration curve shows distinct transitions that can be analyzed using appropriate binding models to determine the CMC and ΔH°m.[10]

Visualizations

The following diagrams illustrate the conceptual and experimental workflows associated with the study of this compound.

Caption: Conceptual Diagram of Micelle Formation.

Caption: Workflow for CMC Determination by Conductometry.

Caption: Workflow for Thermodynamic Parameter Calculation.

Safety and Handling

This compound is classified as an oxidizing solid and may intensify fire.[2][3] It is also known to cause skin and serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored away from combustible materials.[2] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 6941-37-3 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C19H42ClNO4 | CID 15520692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. N-HEXADECYLTRIMETHYLAMMONIUM PERCHLORATE | 6941-37-3 [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. tainstruments.com [tainstruments.com]

- 11. agilent.com [agilent.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. biolinscientific.com [biolinscientific.com]

Solubility and solution behavior of Hexadecyltrimethylammonium Perchlorate in different solvents

An In-depth Technical Guide to the Solubility and Solution Behavior of Hexadecyltrimethylammonium Perchlorate (B79767)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and solution behavior of Hexadecyltrimethylammonium Perchlorate (CTAP), a cationic surfactant of significant interest in various scientific and industrial applications. Due to the limited availability of specific data for CTAP, this guide leverages extensive research on its close structural analog, Hexadecyltrimethylammonium Bromide (CTAB), to infer and explain its physicochemical properties. The document details the principles of CTAP's solubility in different solvents, its self-assembly into micelles, and the thermodynamics governing this process. Detailed experimental protocols for characterizing its solution behavior are provided, alongside structured data tables and explanatory diagrams to facilitate understanding and application in research and development.

Introduction to this compound (CTAP)

This compound, also known as Cetyltrimethylammonium Perchlorate, is a quaternary ammonium (B1175870) salt. It is classified as a cationic surfactant, possessing an amphiphilic structure consisting of a long hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic quaternary ammonium headgroup associated with a perchlorate counterion (ClO₄⁻). This molecular architecture drives its surface-active properties and its tendency to self-assemble in solution.

The behavior of CTAP in solution is fundamentally linked to the properties of its constituent ions: the bulky, hydrophobic hexadecyltrimethylammonium cation (CTA⁺) and the perchlorate anion. The nature of the counterion significantly influences the surfactant's properties, such as its solubility and its critical micelle concentration (CMC). Perchlorate is a large, weakly hydrated ion, which can affect the packing of surfactant molecules in micelles and influence their shape and size.

Solubility of CTAP in Various Solvents

The solubility of an ionic surfactant like CTAP is a balance between the solvation of its hydrophilic headgroup and its hydrophobic tail. While specific quantitative solubility data for CTAP is sparse in the literature, its behavior can be predicted based on the principles of "like dissolves like" and data from analogous compounds.

-

Aqueous Solutions: CTAP is expected to have limited solubility in water at lower temperatures, a characteristic of long-chain ionic surfactants. The solubility is highly temperature-dependent and increases sharply above a specific temperature known as the Krafft Temperature (Tₖ). Below the Tₖ, the surfactant exists as hydrated crystals in equilibrium with monomers at a low concentration. Above the Tₖ, the solubility increases dramatically as micelles begin to form.[1]

-

Polar Organic Solvents: Solvents like ethanol (B145695) and methanol (B129727) are generally good solvents for CTAP. These solvents can solvate both the ionic headgroup and, to some extent, the hydrophobic alkyl chain, preventing the aggregation that limits solubility in water.[2]

-

Nonpolar Organic Solvents: In nonpolar solvents such as hydrocarbons (e.g., hexane, benzene), the solubility of CTAP is typically very low. In these environments, the ionic headgroup is poorly solvated, leading to the formation of inverse micelles where the hydrophilic heads form a core and the hydrophobic tails extend into the solvent.

Table 1: Predicted Solubility Behavior of CTAP in Different Solvent Classes

| Solvent Class | Representative Solvents | Predicted CTAP Solubility | Rationale |

| Aqueous | Water | Low (increases above Krafft Temp) | Driven by hydrophobic effect and micelle formation.[1] |

| Polar Protic | Ethanol, Methanol | High | Good solvation of both ionic headgroup and alkyl chain.[2] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Can solvate the cationic headgroup effectively. |

| Nonpolar | Hexane, Toluene | Very Low | Poor solvation of the ionic headgroup. |

Solution Behavior and Micellization

In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant monomers spontaneously self-assemble into organized aggregates called micelles.[3] This process is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic alkyl chains and water molecules.[1][4]

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the onset of micelle formation.[1] It can be influenced by temperature, pressure, and the presence of additives like salts. For ionic surfactants, the nature of the counterion is crucial. Less hydrated, "softer" ions like perchlorate tend to bind more strongly to the micelle surface, neutralizing the charge of the headgroups more effectively. This reduces electrostatic repulsion between the headgroups, favoring micellization at a lower concentration compared to surfactants with more hydrated counterions like bromide (in CTAB).

Table 2: Critical Micelle Concentration (CMC) of CTAB in Aqueous Solution (Note: Data for the closely related surfactant CTAB is provided as a reference. The CMC of CTAP is expected to be slightly lower under identical conditions due to the nature of the perchlorate counterion.)

| Temperature (°C) | CMC (mM) | Method |

| 25 | 0.92 - 1.0 | Various |

| 17 | ~1.1 | Conductometry |

| 30 | ~0.9 | Conductometry |

Thermodynamics of Micellization

The process of micellization can be described by thermodynamic parameters, including the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

The relationship is given by: ΔG°mic = ΔH°mic - TΔS°mic

-

Gibbs Free Energy (ΔG°mic): A negative value for ΔG°mic indicates that micellization is a spontaneous process.[4]

-

Enthalpy (ΔH°mic): This term reflects the heat change during micelle formation. It is often small and can be endothermic (positive) or exothermic (negative) depending on the temperature. For CTAB, the enthalpy of micellization is typically negative (exothermic) at lower temperatures.[5]

-

Entropy (ΔS°mic): The entropy change is generally large and positive, making it the primary driving force for micellization.[4][6] This is attributed to the hydrophobic effect; when the hydrophobic tails are sequestered inside the micelle, the ordered water molecules surrounding them are released into the bulk solution, leading to a significant increase in the overall entropy of the system.

Table 3: Thermodynamic Parameters of Micellization for CTAB in Aqueous Solution at 25°C (Note: Data for CTAB is provided as a reference.)

| Parameter | Typical Value | Interpretation |

| ΔG°mic | -30 to -38 kJ/mol | Spontaneous process |

| ΔH°mic | -1 to -8 kJ/mol | Typically slightly exothermic |

| ΔS°mic | ~100 J/mol·K | Entropically driven process |

Experimental Protocols

Accurate characterization of CTAP's solution behavior requires precise experimental techniques. The following section details the methodology for determining the Critical Micelle Concentration, a key parameter.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: This method is suitable for ionic surfactants like CTAP. The conductivity of a surfactant solution changes with its concentration. Below the CMC, the surfactant exists as individual ions (CTA⁺ and ClO₄⁻), and the molar conductivity decreases linearly with the square root of the concentration. Above the CMC, the formation of large, slower-moving micelles, with counterions bound to their surface, leads to a sharp change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC.[7][8]

Apparatus:

-

Conductivity meter with a dipping-type conductivity cell

-

Thermostatically controlled water bath

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of CTAP (e.g., 10 mM) in deionized water.

-

Place a known volume of deionized water in a thermostatted vessel maintained at the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Immerse the conductivity cell into the water and allow the system to equilibrate.

-

Measure the initial conductivity of the water.

-

Make successive additions of the CTAP stock solution to the water using a micropipette.

-

After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate before measuring the conductivity.

-

Continue the additions well past the expected CMC.

-

Plot the measured specific conductivity (κ) as a function of the total surfactant concentration.

-

The plot will show two linear regions with different slopes. Fit linear regression lines to both parts of the curve. The concentration at which these lines intersect is the CMC.

Visualizations

Experimental Workflow for CMC Determination

The following diagram illustrates the general workflow for determining the CMC of CTAP using the conductometry method.

Caption: Workflow for CMC Determination by Conductometry.

Thermodynamic Relationships in Micellization

This diagram illustrates the logical relationship between the key thermodynamic parameters that govern the spontaneous formation of micelles.

Caption: Thermodynamic forces driving micelle formation.

Conclusion

This compound (CTAP) is a cationic surfactant whose solution behavior is governed by its amphiphilic nature. Its solubility is highly dependent on the solvent's polarity and temperature, particularly the Krafft temperature in aqueous systems. The primary driver for its behavior in water is the entropically favorable process of micellization, which occurs above the Critical Micelle Concentration. While specific data for CTAP is limited, the extensive knowledge base for its bromide analog, CTAB, provides a reliable framework for predicting its properties. The experimental protocols and principles outlined in this guide offer a solid foundation for researchers and professionals working with this compound, enabling its effective characterization and application in drug development and other scientific fields.

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. tainstruments.com [tainstruments.com]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. Thermodynamics of micelle formation of alkyltrimethylammonium chlorides from high performance electric conductivity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

- 8. Virtual Labs [csc-iiith.vlabs.ac.in]

An In-depth Technical Guide to the Crystal Structure Analysis of Long-Chain Quaternary Ammonium Perchlorates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of long-chain quaternary ammonium (B1175870) perchlorates. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, structured data for comparative analysis, and a clear understanding of the experimental workflows involved in the characterization of these compounds.

Introduction

Long-chain quaternary ammonium salts (QAS) are a class of organic compounds with diverse applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. The perchlorate (B79767) anion, when paired with these cations, can influence the crystalline packing and overall physicochemical properties of the salt. A thorough understanding of their three-dimensional structure at the atomic level is crucial for structure-property relationship studies, polymorphism screening, and the rational design of new materials with tailored functionalities. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise arrangement of atoms within the crystal lattice of these salts.

Experimental Protocols

The determination of the crystal structure of long-chain quaternary ammonium perchlorates involves a multi-step process encompassing synthesis, crystallization, and data acquisition and refinement.

Synthesis of Long-Chain Quaternary Ammonium Perchlorates

The synthesis of these compounds typically involves a two-step process: the quaternization of a tertiary amine followed by an anion exchange reaction.

General Synthesis Protocol:

-

Quaternization: A long-chain tertiary amine is reacted with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent such as ethanol, acetonitrile, or a non-polar solvent with heating to yield the corresponding quaternary ammonium halide. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the solvent is removed under reduced pressure.

-

Anion Exchange: The resulting quaternary ammonium halide is dissolved in a minimal amount of a suitable solvent, often a mixture of water and ethanol. A stoichiometric amount of a perchlorate salt (e.g., sodium perchlorate or silver perchlorate) is added to the solution. The formation of a precipitate (e.g., sodium halide or silver halide) drives the reaction. The precipitate is removed by filtration, and the filtrate containing the desired long-chain quaternary ammonium perchlorate is collected.

Crystallization

The growth of high-quality single crystals is paramount for successful SCXRD analysis. Slow evaporation is a commonly employed and effective method.

Crystallization Protocol (Slow Evaporation):

-

The synthesized long-chain quaternary ammonium perchlorate is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/ethyl acetate, acetone, chloroform) to form a saturated or near-saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is transferred to a clean vial or beaker.

-

The container is loosely covered (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent at a constant temperature (often room temperature).

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of the compound should form.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The SCXRD experiment provides the raw diffraction data necessary for structure solution and refinement.

Data Acquisition and Structure Refinement Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it is free of cracks and other defects. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares against the experimental diffraction data. In the final stages of refinement, anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Quantitative Data Presentation

The following tables summarize the crystallographic data for a selection of tetraalkylammonium perchlorates. These examples with shorter alkyl chains are presented to illustrate the typical data obtained from crystal structure analysis.

Table 1: Crystallographic Data for Tetraalkylammonium Perchlorates

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Tetrapropylammonium perchlorate[1] | C₁₂H₂₈ClNO₄ | Orthorhombic | P 2₁2₁2₁ | 13.3335 | 12.1528 | 9.6210 | 90 | 90 | 90 | 1557.5 | 4 |

| Tetra-n-butylammonium perchlorate[2] | C₁₆H₃₆ClNO₄ | Triclinic | P-1 | 14.2706 | 20.6904 | 39.970 | 89.316 | 88.638 | 87.801 | 11768 | 24 |

Table 2: Selected Bond Lengths and Angles for Tetra-n-butylammonium Perchlorate [2]

| Bond/Angle | Length (Å) / Angle (°) |

| Perchlorate Anion (ClO₄⁻) | |

| Cl-O | 1.31(1) - 1.435(9) |

| O-Cl-O | 103.1(9) - 115.0(1) |

| Tetrabutylammonium Cation (N(C₄H₉)₄⁺) | |

| N-C | 1.474 - 1.546 |

| C-C | 1.453 - 1.557 |

| C-N-C | 88.3 - 125.3 |

| C-C-C | 106.1 - 129.11 |

Visualizations

The following diagrams illustrate the logical workflow for the crystal structure analysis of long-chain quaternary ammonium perchlorates.

Caption: Experimental workflow for crystal structure analysis.

Caption: Relationship between crystal structure and properties.

References

Navigating the Synthesis and Handling of Hexadecyltrimethylammonium Perchlorate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the laboratory handling of Hexadecyltrimethylammonium Perchlorate (B79767). This document outlines critical safety protocols, detailed experimental procedures where this compound is utilized, and a summary of its physicochemical and toxicological properties to ensure its safe and effective use in research and development settings.

Chemical and Physical Properties

Hexadecyltrimethylammonium perchlorate is a quaternary ammonium (B1175870) salt. Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₄₂ClNO₄ | [1] |

| Molecular Weight | 383.99 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [3] |

| CAS Number | 6941-37-3 | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are crucial for understanding the potential risks associated with its handling.

| GHS Classification | Hazard Statement | Pictogram |

| Oxidizing solids, Category 3 | H272: May intensify fire; oxidizer | 🔥 |

| Skin irritation, Category 2 | H315: Causes skin irritation | ❕ |

| Serious eye irritation, Category 2A | H319: Causes serious eye irritation | ❕ |

Source:[1]

Toxicological Data

| Compound | Test | Species | Route | Value | Reference |

| Cetyltrimethylammonium Bromide | LD50 | Rat | Oral | 410 mg/kg | [4][5][6] |

| Cetyltrimethylammonium Bromide | LD50 | Rat | Intravenous | 44 mg/kg | [4][5] |

| Cetyltrimethylammonium Chloride | LD50 | Rat | Oral | 410 mg/kg | [7] |

| Cetyltrimethylammonium Chloride | LD50 | Rabbit | Dermal | 4300 mg/kg | [7] |

Note: The primary toxicity is associated with the cetyltrimethylammonium cation. The perchlorate anion has its own distinct toxicological profile, primarily as a competitive inhibitor of the sodium-iodide symporter in the thyroid gland.[8][9][10]

Health and Safety Recommendations

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and protective clothing. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is required. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

| Aspect | Procedure |

| Handling | - Work in a designated chemical fume hood. - Avoid contact with skin, eyes, and clothing. - Keep away from heat, sparks, and open flames. - Avoid mixing with combustible materials. - Wash hands thoroughly after handling. |

| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and combustible materials. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Reactivity and Incompatible Materials

This compound is a strong oxidizer and can react violently with certain substances.

| Incompatible Materials |

| Strong reducing agents |

| Combustible materials |

| Strong oxidizing agents |

| Organic materials |

| Powdered metals |

Experimental Protocols

This compound is utilized in various analytical chemistry techniques. Below are detailed protocols for two common applications.

Preparation of a Perchlorate Ion-Selective Electrode (ISE)

This protocol describes the preparation of a PVC membrane-based ion-selective electrode for the potentiometric determination of perchlorate ions.

Materials:

-

This compound (ionophore)

-

High molecular weight PVC

-

Plasticizer (e.g., 2-nitrophenyl octyl ether - o-NPOE)

-

Tetrahydrofuran (THF)

-

Silver/silver chloride (Ag/AgCl) electrode (reference electrode)

-

Glass tube or electrode body

Procedure:

-

Membrane Cocktail Preparation:

-

In a small glass vial, dissolve this compound, PVC, and o-NPOE in THF. A typical composition is 1% ionophore, 33% PVC, and 66% plasticizer by weight.

-

Stir the mixture until all components are fully dissolved and the solution is homogeneous.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a flat, glass petri dish.

-

Allow the THF to evaporate slowly in a dust-free environment (e.g., a fume hood with the sash partially closed) for at least 24 hours. This will result in a transparent, flexible PVC membrane.

-

-

Electrode Assembly:

-

Cut a small disc from the cast membrane using a cork borer.

-

Mount the membrane disc at the end of the glass tube or electrode body.

-

Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl + 0.01 M NaClO₄).

-

Insert an Ag/AgCl wire as the internal reference electrode.

-

-

Conditioning:

-

Condition the electrode by soaking it in a 0.01 M NaClO₄ solution for at least 2 hours before use.

-

References

- 1. This compound | C19H42ClNO4 | CID 15520692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 6941-37-3 | TCI AMERICA [tcichemicals.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sdfine.com [sdfine.com]

- 6. cdn.lasec.co.za [cdn.lasec.co.za]

- 7. fishersci.com [fishersci.com]

- 8. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perchlorate and the thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Theoretical and Computational Modeling of Hexadecyltrimethylammonium Perchlorate (CTAP) Micellar Structures

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to model the micellar structures of Hexadecyltrimethylammonium Perchlorate (B79767) (CTAP). Due to the limited availability of direct experimental and computational data for CTAP, this guide leverages the extensive research on its close structural analog, Hexadecyltrimethylammonium Bromide (CTAB), to infer and describe the expected behavior and modeling approaches for CTAP. The principles and techniques detailed herein are directly applicable to the study of CTAP micelles and their potential applications, particularly in the realm of drug delivery.

Introduction to Hexadecyltrimethylammonium Perchlorate (CTAP) Micelles

This compound (CTAP) is a cationic surfactant that, above a certain concentration in a solvent (typically water) known as the critical micelle concentration (CMC), self-assembles into organized aggregates called micelles. These structures consist of a hydrophobic core, formed by the hexadecyl (C16) hydrocarbon tails, and a hydrophilic shell composed of the trimethylammonium head groups and their associated perchlorate counterions. The formation and properties of these micelles are governed by a delicate balance of hydrophobic, electrostatic, and steric interactions.

The ability of micelles to encapsulate hydrophobic molecules within their core makes them highly attractive as drug delivery vehicles, enhancing the solubility and bioavailability of poorly water-soluble therapeutic agents. Computational and theoretical modeling plays a crucial role in understanding the molecular-level details of micelle formation, structure, and dynamics, which is essential for the rational design of effective drug delivery systems.

Quantitative Data on Micellar Properties (Derived from CTAB Analogy)

The following tables summarize key quantitative parameters for CTAB micelles, which are expected to be strong indicators for the behavior of CTAP micelles. The primary difference, the perchlorate counterion, is larger and less kosmotropic than bromide, which may lead to a slightly lower CMC and a larger aggregation number for CTAP under identical conditions.

Table 1: Critical Micelle Concentration (CMC) of Hexadecyltrimethylammonium Surfactants

| Surfactant | Temperature (°C) | CMC (mol/L) | Method |

| CTAB | 25 | 9.2 x 10⁻⁴ | Various[1] |

| CTAC | 25 | 1.3 x 10⁻³ | Conductivity[2] |

| CTAP (N-Cetyl...Perchlorate) | - | 4.6 x 10⁻⁴ | Not Specified[3] |

Table 2: Aggregation Number (Nagg) of CTAB Micelles in Aqueous Solution

| Temperature (°C) | Concentration relative to CMC | Aggregation Number (Nagg) | Method |

| 30 | Near CMC | ~75-95 | Various[4] |

| 30 | 10 x CMC | ~77 | Time-Resolved Fluorescence Quenching[5] |

| 30 | - | 48 | Static Fluorescence Quenching[6] |

| 50 | Near CMC | Varies with concentration | Time-Resolved Fluorescence Quenching[7] |

Experimental Protocols for Micelle Characterization

The structural and dynamic properties of surfactant micelles are investigated using a variety of experimental techniques. The protocols for these methods, as applied to CTAB, are directly translatable to the study of CTAP.

3.1 Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the size, shape, and internal structure of micelles in solution[8][9].

-

Sample Preparation: CTAP is dissolved in a deuterated solvent (e.g., D₂O) at various concentrations above and below the expected CMC. D₂O is used to provide contrast between the hydrogen-rich surfactant molecules and the solvent.

-

Instrumentation: A SANS instrument consists of a neutron source, a velocity selector to monochromatize the neutron beam, a series of collimators to define the beam direction, a sample holder, and a 2D detector.

-

Data Acquisition: The sample is exposed to the neutron beam, and the scattered neutrons are collected on the detector as a function of the scattering vector, q.

-

Data Analysis: The scattering intensity, I(q), is analyzed by fitting it to a mathematical model that describes the shape and size of the micelles (e.g., spherical, ellipsoidal, or cylindrical core-shell models). This analysis yields parameters such as the core radius, shell thickness, and aggregation number.

3.2 Time-Resolved Fluorescence Quenching (TRFQ)

TRFQ is a widely used method to determine the mean aggregation number of micelles[5][10].

-

Principle: The method involves the use of a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles. The quenching of the probe's fluorescence is dependent on the number of quencher molecules per micelle, which in turn is related to the aggregation number.

-

Reagents: A luminescent probe (e.g., pyrene (B120774) or ruthenium complexes) and a quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Procedure:

-

Prepare a series of CTAP solutions at a fixed concentration above the CMC.

-

Add a constant, low concentration of the fluorescent probe to each solution.

-

Add varying concentrations of the quencher to the series of solutions.

-

Measure the fluorescence decay kinetics of the probe using a time-correlated single-photon counting (TCSPC) system.

-

-

Data Analysis: The fluorescence decay data is fitted to a model that relates the decay rate to the quencher concentration and the micelle aggregation number.

3.3 Isothermal Titration Calorimetry (ITC)

ITC can be used to determine the CMC and the enthalpy of micellization.

-

Principle: ITC measures the heat absorbed or released during the titration of a concentrated surfactant solution into a dilute solution (or pure solvent). The point at which micelle formation begins is marked by a change in the heat of dilution.

-

Procedure:

-

A concentrated solution of CTAP is placed in the injection syringe.

-

The sample cell contains the solvent (water).

-

Small aliquots of the CTAP solution are injected into the cell, and the resulting heat change is measured.

-

-

Data Analysis: A plot of the heat change per injection versus the total surfactant concentration shows a distinct transition at the CMC.

Computational Modeling Protocols

Computational modeling provides molecular-level insights into the structure, dynamics, and thermodynamics of micelle formation.

4.1 Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the self-assembly process and the equilibrium properties of micelles[11][12][13].

-

System Setup:

-

Force Field Selection: Choose an appropriate force field that accurately describes the intermolecular and intramolecular interactions of the surfactant, counterions, and water molecules (e.g., CHARMM, AMBER, GROMOS).

-

Initial Configuration: Surfactant molecules are randomly placed in a simulation box of appropriate dimensions, which is then filled with water molecules. The number of surfactant molecules should be sufficient to form at least one micelle.

-

Solvation and Ionization: The system is solvated with a pre-equilibrated water model (e.g., TIP3P, SPC/E). Perchlorate and any additional ions are added to neutralize the system and achieve the desired ionic strength.

-

-

Simulation Protocol:

-

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) conditions to allow the system to reach a stable temperature and density.

-

Production Run: A long simulation is performed in the NPT or NVT ensemble to sample the conformational space and observe the self-assembly of micelles.

-

-

Analysis: Trajectories from the production run are analyzed to calculate various properties, including the aggregation number, micelle size and shape (e.g., radius of gyration), radial distribution functions, and water penetration into the micelle core.

4.2 Quantum Mechanics (QM) Calculations

QM methods, such as Density Functional Theory (DFT), can be used to investigate specific aspects of micellar systems with high accuracy, such as the interaction energies between surfactant monomers and counterions, and the electronic properties of encapsulated drug molecules[14].

-